Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

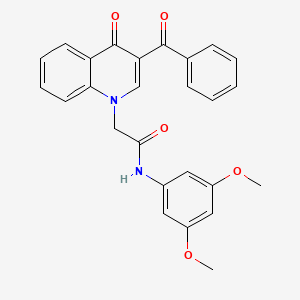

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Properties

- The compound exhibits unique reactivity under basic conditions, leading to cyclization reactions that form substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the compound's utility in heterocyclic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

- A study on the synthesis of quinoline derivatives provided insights into the chemical transformations that lead to methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates, highlighting the versatility of quinoline frameworks in synthetic organic chemistry (Fathala & Pazdera, 2017).

Anticancer Activity

- Research into the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives revealed their significant anticancer activity against the breast cancer MCF-7 cell line, indicating potential therapeutic applications (Gaber et al., 2021).

Structural Analysis and Molecular Modeling

- A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was described, with comprehensive structural analysis through X-ray diffraction, NMR, and other spectroscopic methods. This work underscores the importance of detailed structural characterization in the development of new chemical entities (Kovalenko et al., 2019).

Potential Inhibitory Activity Against HBV

- Molecular docking simulations suggested that derivatives of the compound could serve as potent inhibitors of Hepatitis B Virus (HBV) replication, highlighting its potential as a lead compound for antiviral drug development. This was supported by experimental studies confirming high inhibition of HBV replication (Kovalenko et al., 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity . They are known to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

For instance, some compounds with a similar structure are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .

Result of Action

Compounds with similar structures have been reported to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate' involves the condensation of 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then esterified with methanol to yield the final product.", "Starting Materials": [ "4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid", "Coupling agent", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent to yield the intermediate", "Step 2: Esterification of the intermediate with methanol to yield the final product" ] } | |

Número CAS |

951497-72-6 |

Nombre del producto |

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Fórmula molecular |

C22H20N2O6S |

Peso molecular |

440.47 |

Nombre IUPAC |

methyl 2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C22H20N2O6S/c1-3-30-21(27)13-8-10-14(11-9-13)23-17(25)12-31-20-18(22(28)29-2)19(26)15-6-4-5-7-16(15)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26) |

Clave InChI |

PWVKYTKEAXSAGO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-(4-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2803031.png)

![N-[3-(Methoxymethyl)-2,4-dihydrochromen-3-yl]but-2-ynamide](/img/structure/B2803037.png)

![N-(3,4-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2803038.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2803040.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)

![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)